molecular formula C14H28O2 B14214613 (2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol CAS No. 825636-91-7

(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol

Cat. No.: B14214613
CAS No.: 825636-91-7
M. Wt: 228.37 g/mol
InChI Key: HGNUYUYKOXNMOK-NSHDSACASA-N
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Description

(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol is a chiral organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with four methyl groups and an ether linkage to a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol typically involves the reaction of (2,2,6,6-Tetramethylcyclohexyl) methanol with an appropriate butanol derivative under controlled conditions. One common method includes the use of a strong base, such as sodium hydride, to deprotonate the alcohol, followed by the addition of the butanol derivative to form the ether linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper or palladium may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ether linkage can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are used to facilitate the cleavage and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include modulation of signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol: The enantiomer of the compound with similar properties but different biological activity.

    (2,2,6,6-Tetramethylcyclohexyl)methanol: A precursor in the synthesis of the compound.

    Cyclohexanol derivatives: Compounds with similar cyclohexyl structures but different functional groups.

Uniqueness

(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol is unique due to its chiral nature and the presence of both a cyclohexyl ring and a butanol moiety. This combination of features makes it a valuable compound for various applications, particularly in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

825636-91-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

(2S)-1-(2,2,6,6-tetramethylcyclohexyl)oxybutan-2-ol

InChI

InChI=1S/C14H28O2/c1-6-11(15)10-16-12-13(2,3)8-7-9-14(12,4)5/h11-12,15H,6-10H2,1-5H3/t11-/m0/s1

InChI Key

HGNUYUYKOXNMOK-NSHDSACASA-N

Isomeric SMILES

CC[C@@H](COC1C(CCCC1(C)C)(C)C)O

Canonical SMILES

CCC(COC1C(CCCC1(C)C)(C)C)O

Origin of Product

United States

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